molecular formula C18H23N3O3 B2420352 Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171480-62-8

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2420352
CAS No.: 1171480-62-8
M. Wt: 329.4
InChI Key: BECIDCHJIAQMBL-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polysubstituted Furans

Research on the synthesis of polysubstituted furans, including compounds structurally related to Cyclohexyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, demonstrates innovative approaches in heterocyclic chemistry. For instance, Damavandi et al. (2012) reported a novel and efficient catalyst-free, one-pot synthesis method for generating polysubstituted furans through a multicomponent reaction, showcasing the versatility of furan derivatives in organic synthesis and their potential utility in various chemical and pharmacological applications Damavandi, Sandaroos, & Pashirzad, 2012.

Novel Cyclic Dipeptidyl Ureas

Investigations into cyclic dipeptidyl ureas, featuring structural motifs related to the target compound, highlight the diversity of chemical transformations achievable with such frameworks. Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, unveiling a new class of pseudopeptidic [1,2,4]triazines. This research underscores the potential of incorporating oxadiazole and furan units into complex molecules for bioactive compound development Sañudo, Marcaccini, Basurto, & Torroba, 2006.

Conformationally Constrained Butyrophenones

Research by Raviña et al. (2000) into conformationally restricted butyrophenones, bearing structural resemblance to the cyclohexyl compound , provides insights into the molecular design of compounds with potential antipsychotic applications. Their work demonstrates the significance of the cyclohexanone structure in achieving selectivity for serotonin receptors, suggesting avenues for the design of new therapeutics Raviña et al., 2000.

Furan Applications in Organic Chemistry

Stájer et al. (2004) discussed the application of furan as a diene in the preparation of condensed 1,3-oxazines via retro-Diels−Alder reactions. This research highlights the utility of furan derivatives in constructing complex heterocyclic systems, emphasizing the role of furan units in facilitating novel organic transformations Stájer, Miklós, Kanizsai, Csende, Sillanpää, & Sohár, 2004.

Hexahydroazocine Derivatives from Piperidine

Malkova et al. (2016) described an uncommon ring expansion of piperidine into a hexahydroazocine cycle, showcasing the complexity of reactions involving piperidine derivatives similar to the target compound. Their findings illustrate the potential for generating novel heterocyclic structures through creative synthetic strategies Malkova, Polyanskii, Soldatenkov, Soldatova, Merkulova, & Khrustalev, 2016.

Properties

IUPAC Name

cyclohexyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-18(14-5-2-1-3-6-14)21-10-8-13(9-11-21)16-19-20-17(24-16)15-7-4-12-23-15/h4,7,12-14H,1-3,5-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECIDCHJIAQMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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